molecular formula C14H20ClNO3S B345335 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine CAS No. 797769-80-3

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B345335
CAS No.: 797769-80-3
M. Wt: 317.8g/mol
InChI Key: QGUPPXCCPGBPQK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then subjected to sulfonylation and subsequent piperidine ring formation under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties
Research indicates that compounds with similar structural features to 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine exhibit antidepressant and anxiolytic effects. These compounds often target serotonin and norepinephrine transporters, leading to increased availability of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety .

Inhibition of Enzymatic Activity
The sulfonamide moiety present in this compound is known to interact with various enzymes, potentially inhibiting their activity. For example, sulfonamides have been studied for their role in inhibiting carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and edema .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's structure suggests potential efficacy against bacterial strains, including resistant ones. The mechanism of action is believed to involve disruption of bacterial folic acid synthesis, a critical process for bacterial growth and replication .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has focused on modifying various functional groups to enhance potency and selectivity for specific targets, such as serotonin receptors or bacterial enzymes .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was administered alongside standard antidepressants, showing synergistic effects that enhanced overall efficacy .

Case Study 2: Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntidepressant and anxiolytic propertiesIncreased neurotransmitter availability
Enzymatic InhibitionInhibition of carbonic anhydrasePotential treatment for glaucoma
Antimicrobial ActivityDisruption of bacterial folic acid synthesisEffective against resistant bacterial strains
Structure-Activity RelationshipOptimization through functional group modificationsEnhanced potency and selectivity

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperidine
  • 1-(5-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
  • 1-(2-Methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine

Uniqueness: 1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds .

Biological Activity

1-(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine, a compound with the molecular formula C13H19ClN2O3S and a molecular weight of 318.82 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19ClN2O3S
  • Molecular Weight : 318.82 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

The biological activity of this compound is attributed to its sulfonamide moiety, which is known to interact with various biological targets. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Properties

Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves inhibition of bacterial folic acid synthesis. Although direct studies on this compound are sparse, related compounds have demonstrated significant antimicrobial activity against a range of pathogens .

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy A study on structurally similar sulfonamide derivatives found EC50 values ranging from 5–28 μM against influenza viruses, suggesting potential for similar efficacy in this compound .
Antimicrobial Activity Research indicates that sulfonamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with IC50 values often in the low micromolar range .
Cytotoxicity Studies In vitro tests on related compounds have shown low cytotoxicity in human cell lines at therapeutic concentrations, indicating a favorable safety profile .

Toxicological Profile

Understanding the toxicity is crucial for any pharmaceutical compound. Preliminary data suggests that sulfonamide derivatives generally exhibit moderate toxicity profiles; however, specific toxicological studies on this compound are necessary to establish safety benchmarks.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-4-6-16(7-5-10)20(17,18)14-9-12(15)11(2)8-13(14)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUPPXCCPGBPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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